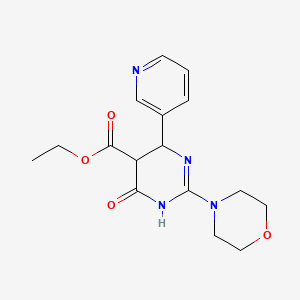
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyrimidine ring fused with a morpholine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mécanisme D'action
Target of Action
The primary targets of “ethyl 2-(4-morpholinyl)-4-oxo-6-(3-pyridinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate” are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Compounds with thioxopyrimidine fragments, which might be related to this compound, have been shown to possess diverse biological activities . These include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, followed by the formation of the morpholine ring. The final step involves the cyclization to form the tetrahydropyrimidine ring. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(morpholin-4-yl)-4-oxo-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine: Shares the morpholine and pyridine moieties but lacks the tetrahydropyrimidine ring.
2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide: Contains a morpholine and pyridine ring but has different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-morpholin-4-yl-6-oxo-4-pyridin-3-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-2-24-15(22)12-13(11-4-3-5-17-10-11)18-16(19-14(12)21)20-6-8-23-9-7-20/h3-5,10,12-13H,2,6-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDPQOFXUFCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-bromo-2-thienyl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4607045.png)
![2-{1-(4-ethoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4607051.png)

![2,2'-[Benzene-1,3-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B4607070.png)
![3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4607073.png)
![8-({5-[(3,4-dichlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4607079.png)
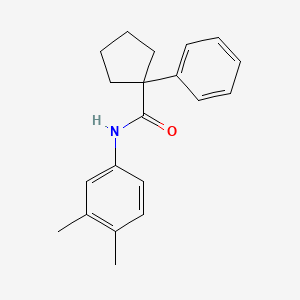
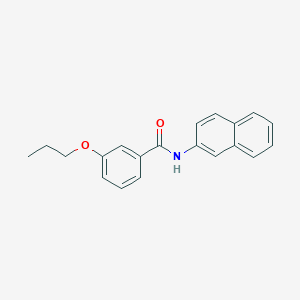
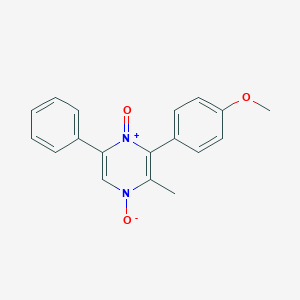
![3-nitrobenzyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B4607118.png)
![(4-iodo-1-methyl-1H-pyrazol-5-yl)({[(E)-(4-methylphenyl)methylidene]amino}oxy)methanone](/img/structure/B4607121.png)

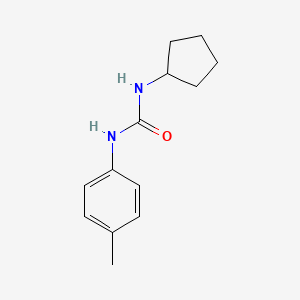
![3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA](/img/structure/B4607130.png)
